Methyl [(chloroacetyl)amino](4-isopropylphenyl)acetate
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Overview
Description
Methyl (chloroacetyl)aminoacetate is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group, an amino group, and an isopropylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (chloroacetyl)aminoacetate typically involves the reaction of 4-isopropylphenylamine with chloroacetyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (chloroacetyl)aminoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Methyl (chloroacetyl)aminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (chloroacetyl)aminoacetate involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (chloroacetyl)aminoacetate
- Methyl (chloroacetyl)aminoacetate
- Methyl (chloroacetyl)aminoacetate
Uniqueness
Methyl (chloroacetyl)aminoacetate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction outcomes and interactions compared to similar compounds .
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-2-(4-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C14H18ClNO3/c1-9(2)10-4-6-11(7-5-10)13(14(18)19-3)16-12(17)8-15/h4-7,9,13H,8H2,1-3H3,(H,16,17) |
InChI Key |
KUQRGYJYOYAVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)OC)NC(=O)CCl |
Origin of Product |
United States |
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